8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
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Overview
Description
8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a complex organic compound with a unique structure that includes an amino group, a trifluoromethyl group, and a hexahydro-s-indacen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases . This biocatalytic reduction protocol has been shown to produce high yields of aliphatic amino alcohols, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes such as carboxylic acid reductase are employed to convert amino fatty acids into amino alcohols. The reaction conditions typically include the use of specific buffers, co-solvents like methanol, and controlled pH levels to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
Scientific Research Applications
8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and trifluoromethyl-substituted compounds, such as:
- 8-Amino-1-octanol
- 8-Amino-1-naphthalenesulfonic acid
- 1,2,3-Triazolium salts
Uniqueness
What sets 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol apart is its unique combination of an amino group, a trifluoromethyl group, and a hexahydro-s-indacen-1-ol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-amino-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-s-indacen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(18)5-4-8-6-7-2-1-3-9(7)11(17)10(8)12/h6,18H,1-5,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXKGBOVLWQLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=C2C1)N)C(CC3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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